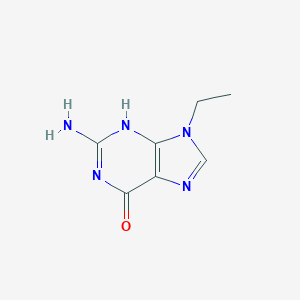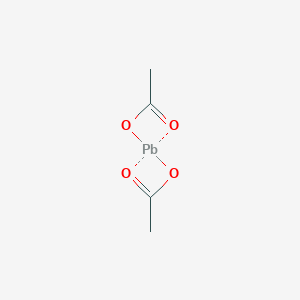
Methyl 4,5-dibromo-2-furoate
Vue d'ensemble
Description
Methyl 4,5-dibromo-2-furoate is an intermediate in the synthesis of 4-Amino-2-furancarboxylic Acid, whic is the characteristic structural element of the Proximicins. Proximicin A, B and C, are novel aminofuran antibiotic and anticancer compounds isolated from marine strains of the actinomycete Verrucosispora.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl 4,5-dibromo-2-furoate is a versatile compound in organic chemistry, particularly in synthesis and chemical reactions. For instance, it is used in the palladium-catalyzed direct arylation with aryl bromides, yielding regioselective 5-arylfurans without decarboxylation, as demonstrated by Fu and Doucet (2011) (Fu & Doucet, 2011). Similarly, Fu et al. (2012) found that methyl 5-bromo-2-furoate is an effective alternative reagent for the synthesis of biheteroaryls in palladium-catalyzed direct arylation of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).
Catalysis and Chemical Transformations
This compound also plays a role in catalysis and chemical transformations. Radhakrishnan et al. (2017) explored its use in the oxidative esterification of furfural, finding that it can be efficiently converted into useful products like methyl 2-furoate, which has applications in the flavor and fragrance industries (Radhakrishnan, Thiripuranthagan, Devarajan, Kumaravel, Erusappan, & Kannan, 2017). Additionally, Deng et al. (2014) reported on the oxidative esterification of 5-hydroxymethylfurfural and furfural to produce methyl 2-furoate using Cox Oy -N@C catalysts (Deng, Song, Cui, Du, & Fu, 2014).
Synthesis of Derivatives and Intermediates
Further, the compound is utilized in the synthesis of various derivatives and intermediates. Mndzhoian (1959) described a method for producing derivatives like 4,5-dimethyl-2-furoic acid from methyl 4-(chloromethyl)-5-methyl-2-furoate (Mndzhoian, 1959). Kuticheva, Pevzner, and Petrov (2015) synthesized methyl 5-acetyl-2-furoate through a series of chemical transformations, highlighting its potential as an intermediate in organic synthesis (Kuticheva, Pevzner, & Petrov, 2015).
Pharmaceutical and Biomedical Research
In the realm of pharmaceutical and biomedical research, the compound's derivatives show potential. Yamada et al. (1984) investigated the reduction products of methyl 5-nitro-2-furoate, revealing novel nitrofuran metabolites with potential implications in drug development (Yamada, Tatsumi, Kawazoe, & Yoshimura, 1984).
Environmental and Materials Science
This compound is also significant in environmental and materials science. For instance, Pacheco et al. (2015) described its use in the production of biobased terephthalic acid precursors, important in creating sustainable materials (Pacheco, Labinger, Sessions, & Davis, 2015).
Safety and Hazards
Methyl 4,5-dibromo-2-furoate is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
Methyl 4,5-dibromo-2-furoate is a synthetic compound that has been studied for its potential antimicrobial properties . The primary target of this compound is the quorum sensing system of certain bacteria, such as Pseudomonas aeruginosa . Quorum sensing is a method of communication among bacteria that allows them to coordinate their behavior and gene expression based on population density .
Mode of Action
The compound interacts with the LasR receptor , a key component of the quorum sensing system in Pseudomonas aeruginosa . By binding to this receptor, this compound can potentially disrupt the normal functioning of the quorum sensing system, thereby inhibiting the formation of biofilms and the secretion of virulence factors .
Biochemical Pathways
The disruption of the quorum sensing system affects several biochemical pathways within the bacteria. These include pathways involved in biofilm formation and the production of virulence factors . The downstream effects of these disruptions can lead to a reduction in the bacteria’s ability to establish infections and resist antibiotic treatment .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.39, indicating that it may have good membrane permeability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial communication (quorum sensing), inhibition of biofilm formation, and reduction in the production of virulence factors . These effects can potentially make the bacteria more susceptible to antibiotic treatment and less able to establish infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
Propriétés
IUPAC Name |
methyl 4,5-dibromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOPUTCGINQNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399732 | |
| Record name | Methyl 4,5-dibromo-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54113-41-6 | |
| Record name | Methyl 4,5-dibromo-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,5-Dibromo-2-furancarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
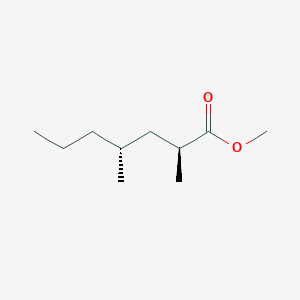
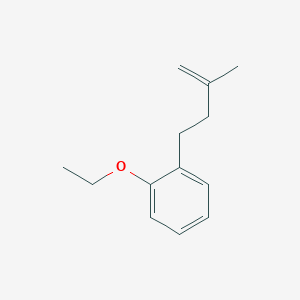
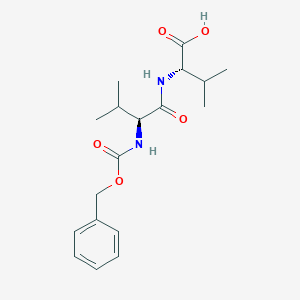



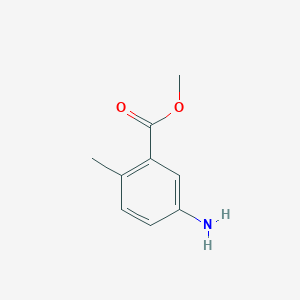
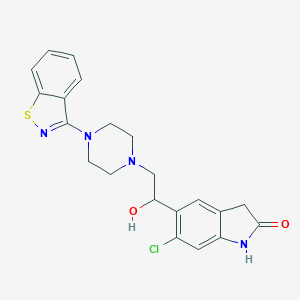
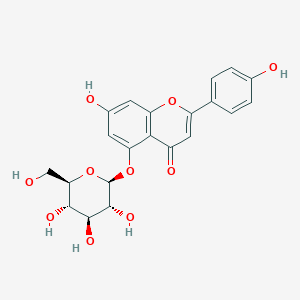
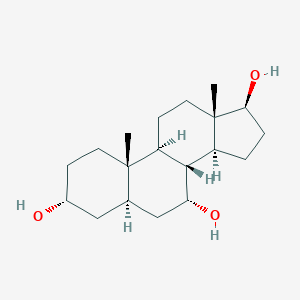
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
